2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound features a purine-imidazole fused ring system, which is known for its biological activity and structural complexity. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions
Formation of the Purine-Imidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted guanine derivative, cyclization can be achieved using strong acids like hydrochloric acid or sulfuric acid.
Introduction of Substituents: The chlorophenyl and methylphenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions. These reactions typically require catalysts such as aluminum chloride (AlCl3) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of purine-imidazole systems and their derivatives.
Biology
Biologically, the compound’s structure suggests potential interactions with nucleic acids and proteins, making it a candidate for drug development. Its ability to undergo various chemical modifications allows for the creation of analogs with enhanced biological activity.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The purine-imidazole core is a common motif in many biologically active molecules, including antiviral and anticancer drugs.
Industry
Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials. Its derivatives can also be used as intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar structure but lacks the methyl group on the phenyl ring.
2-[(2-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Bromine substituent instead of chlorine.
2-[(2-Chlorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Methyl group on the para position of the phenyl ring.
Uniqueness
The unique combination of the chlorophenyl and methylphenyl groups in 2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione imparts distinct chemical and biological properties. This specific arrangement enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
872840-00-1 |
---|---|
Molecular Formula |
C22H20ClN5O2 |
Molecular Weight |
421.89 |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-6-5-8-16(12-14)26-10-11-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-7-3-4-9-17(15)23/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
ZZEICJAPWPRSIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.